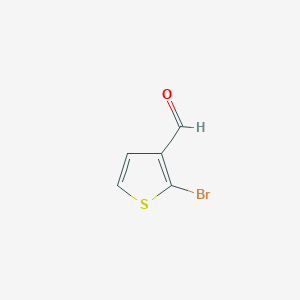

2-Bromothiophene-3-carbaldehyde

描述

Significance of Halogenated Thiophenes in Synthetic Chemistry

Halogenated thiophenes are a class of compounds that have garnered considerable interest in synthetic chemistry due to their utility as precursors for a wide range of more complex molecules. The halogen atom, often bromine or chlorine, serves as a reactive handle that can be readily displaced or involved in various coupling reactions. This allows for the introduction of diverse functionalities onto the thiophene (B33073) ring.

For instance, halogenated thiophenes are key substrates in cross-coupling reactions like the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. nih.gov This methodology is instrumental in synthesizing aryl-substituted thiophenes, which are prevalent in materials science and medicinal chemistry. nih.gov Furthermore, halogenated thiophenes can be used in the synthesis of halogenated anthraquinones, which are valuable building blocks for arylated anthraquinones and extended π-systems. sciforum.net The reactivity of the halogen allows for a programmed and regioselective synthesis, providing chemists with precise control over the final molecular architecture. Halogenated thiophenes have also found application as solvent additives to mediate the morphology of organic solar cells, leading to more efficient devices. rsc.org

Role of the Formyl Group in Thiophene-Based Building Blocks

The formyl group (-CHO), an aldehyde functional group, is a cornerstone of organic synthesis due to its vast array of possible transformations. When attached to a thiophene ring, as in 2-bromothiophene-3-carbaldehyde, it acts as a "crossroads" intermediate, opening up numerous synthetic pathways. core.ac.uk

The aldehyde functionality can undergo a variety of reactions, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Nucleophilic addition reactions , where various nucleophiles attack the electrophilic carbonyl carbon.

Condensation reactions , such as the Knoevenagel condensation, to form carbon-carbon double bonds. acs.org

Reductive amination to form amines.

This reactivity makes formyl-substituted thiophenes invaluable in the synthesis of pharmaceuticals, agrochemicals, and dyes. thieme-connect.com For example, the formyl group is a key feature in the synthesis of thienothiophene scaffolds, which are important building blocks for optoelectronic materials. mdpi.com The aldehyde can also be used to introduce complex side chains or to participate in cyclization reactions to form fused ring systems.

Historical Context of Thiophene Chemistry and its Derivatives

The story of thiophene chemistry begins in 1882 with its discovery by Viktor Meyer. chemeurope.comnih.govslideshare.net He identified it as a contaminant in benzene (B151609) derived from coal tar. britannica.com Meyer's discovery came about when he observed that the blue dye indophenin was formed when crude benzene was mixed with isatin (B1672199) and sulfuric acid, a reaction that did not occur with purified benzene. chemeurope.comnih.gov This led him to isolate the responsible sulfur-containing heterocyclic compound, which he named thiophene. chemeurope.comnih.gov

Early research focused on understanding the aromatic nature of thiophene, which exhibits properties similar to benzene. wikipedia.orgbritannica.com The development of synthetic methods, such as the Paal-Knorr synthesis, allowed for the preparation of a wide variety of thiophene derivatives. nih.gov Over the years, the field has expanded significantly, with thiophene and its derivatives becoming fundamental components in numerous areas of chemistry. Their applications are vast, ranging from pharmaceuticals, where a thiophene ring can often replace a benzene ring without loss of biological activity, to the development of organic semiconductors and light-emitting diodes (OLEDs). chemeurope.comnih.gov

Overview of Current Research Trajectories for this compound

Current research involving this compound continues to leverage its unique combination of reactive sites. A significant area of investigation is its use in the synthesis of novel heterocyclic compounds with potential biological activity. For example, it serves as a precursor for the synthesis of substituted thienylpyrroles, which are being explored for their nonlinear optical (NLO) properties. core.ac.uk

Another major research direction is in the field of materials science. The ability to functionalize both the bromine and the formyl group allows for the creation of tailored organic materials. For instance, this compound can be used to synthesize building blocks for organic field-effect transistors (OFETs) and dye-sensitized solar cells. mdpi.com

Furthermore, the compound is utilized in the development of complex molecular architectures through multi-step synthetic sequences. Researchers are exploring its use in cascade reactions and one-pot syntheses to improve efficiency and sustainability. The regioselective reactivity of the compound remains a key area of study, enabling the precise construction of molecules with desired electronic and photophysical properties.

Structure

3D Structure

属性

IUPAC Name |

2-bromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-5-4(3-7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEGVQIGIBCTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482184 | |

| Record name | 2-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-99-7 | |

| Record name | 2-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromothiophene 3 Carbaldehyde

Chemo- and Regioselective Synthesis Strategies

The precise placement of functional groups on the thiophene (B33073) ring is critical, and various methods have been developed to control the outcomes of these reactions. nih.govresearchgate.netnih.gov These strategies are essential for avoiding the formation of unwanted isomers and byproducts.

Bromination of Thiophene-3-carbaldehyde

Direct bromination of thiophene-3-carbaldehyde is a primary method for synthesizing the target compound. The electron-withdrawing nature of the aldehyde group at the 3-position directs the incoming bromine atom to the 2-position of the thiophene ring. Reagents such as N-bromosuccinimide (NBS) are often employed for this purpose, sometimes in a solvent like dimethylformamide (DMF). The reaction's selectivity is a key advantage, leading to the desired 2-bromo isomer. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been used to investigate the mechanisms of thiophene bromination, supporting the favorability of forming the bromonium ion intermediate that leads to the final product. researchgate.net

Lithium/Halogen Exchange Reactions and Formylation

An alternative and powerful strategy involves lithium/halogen exchange reactions followed by formylation. commonorganicchemistry.com This approach is particularly useful when starting from di-substituted thiophenes.

The process often begins with a di-brominated thiophene, such as 2,3-dibromothiophene. The use of an organolithium reagent, most commonly n-butyllithium (n-BuLi), facilitates a bromine-lithium exchange. wikipedia.orgsoton.ac.uknih.gov This exchange is typically rapid, even at low temperatures, and is kinetically controlled. wikipedia.orgnih.govharvard.edu The stability of the resulting lithiated intermediate influences the reaction's success. wikipedia.org While n-BuLi is effective, other reagents like t-butyllithium (t-BuLi) can also be used, sometimes offering advantages in terms of reactivity and selectivity. researchgate.netresearchgate.netacs.org The choice of organolithium reagent can be critical to avoid side reactions. researchgate.net

Once the lithiated thiophene species is generated, it is quenched with an electrophile to introduce the formyl group. commonorganicchemistry.com N,N-Dimethylformamide (DMF) is the standard reagent for this formylation step. commonorganicchemistry.comcore.ac.uk The lone pair of electrons on the nitrogen atom of DMF attacks the lithiated carbon, and subsequent workup yields the desired aldehyde. This method is a cornerstone for the formylation of many aromatic and heteroaromatic systems. google.comrsc.org

Multi-step Protocols from Thiophene Precursors

The synthesis of 2-bromothiophene-3-carbaldehyde can also be accomplished through multi-step sequences starting from simpler thiophene precursors. core.ac.ukchemicalbook.com These routes offer flexibility and can be adapted based on the availability of starting materials. For example, a synthesis might involve the initial bromination of thiophene itself, followed by a series of reactions to introduce the formyl group at the 3-position. google.comstudysmarter.co.uk One such route involves the bromination of 2-bromo-3-methylthiophene. chemicalbook.com Another approach starts with the oxidation of 2-bromo-3-(bromomethyl)thiophene. chemicalbook.com

Development of Efficient and Scalable Synthetic Routes

A significant focus in the synthesis of this compound is the development of routes that are not only efficient in terms of yield but also scalable for larger industrial production. This involves optimizing reaction conditions, such as temperature, solvent, and reagent stoichiometry, to maximize product formation and minimize waste. For instance, processes have been developed that utilize phosgene (B1210022) in conjunction with formamides for the formylation of thiophenes, which can offer high yields. google.com The scalability of these reactions is crucial for the compound's application in the synthesis of pharmaceuticals and other fine chemicals.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H3BrOS | sigmaaldrich.comnih.gov |

| Molecular Weight | 191.05 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 1860-99-7 | nih.govbldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | MMEGVQIGIBCTHI-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Reactivity and Derivatization of 2 Bromothiophene 3 Carbaldehyde

Halogen-Directed Reactivity at the C-2 Position

The bromine atom at the C-2 position of 2-bromothiophene-3-carbaldehyde is the primary site for a variety of substitution and coupling reactions. The electron-withdrawing nature of the adjacent formyl group and the inherent reactivity of the carbon-bromine bond make this position susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a diverse array of functional groups at this position, significantly expanding the synthetic utility of the molecule.

Formyl Group Reactivity at the C-3 Position

The aldehyde (formyl) group at the C-3 position provides another avenue for chemical modification. Aldehydes are well-known for their susceptibility to nucleophilic addition reactions, and the formyl group in this compound is no exception.

Nucleophilic Addition Reactions of the Aldehyde Group

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com This reaction proceeds through a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org The general mechanism involves the nucleophile approaching the carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a new carbon-nucleophile bond. pressbooks.publibretexts.org The reactivity of the aldehyde can be influenced by both steric and electronic factors. pressbooks.pub

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed in the functionalization of this compound. nrochemistry.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. youtube.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for the arylation and alkylation of this compound. This reaction involves the coupling of an organoboron compound, such as a boronic acid or a boronic ester, with the aryl bromide in the presence of a palladium catalyst and a base. youtube.comyoutube.com The reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability and environmental compatibility of the organoboron reagents. youtube.com

A key application of the Suzuki-Miyaura reaction is the arylation of this compound. In this process, an arylboronic acid or its corresponding ester is coupled with the bromo-substituted thiophene (B33073) to form a biaryl product. youtube.comrsc.org This reaction provides a direct route to synthesize 2-aryl-3-formylthiophenes, which are important precursors for various functional materials and biologically active compounds. The general scheme for this arylation is as follows:

Reaction Scheme: This compound + Arylboronic Acid → 2-Arylthiophene-3-carbaldehyde + Byproducts

The success of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent. A commonly used catalytic system involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, often an inorganic carbonate or phosphate (B84403) like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). nih.gov The base is crucial for the activation of the organoboron species. youtube.com The reaction is typically carried out in a solvent mixture, which can include an organic solvent and water. nih.gov The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile source |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

| Base | K₃PO₄ or K₂CO₃ | Activates boronic acid |

| Solvent | Toluene (B28343)/Water or Dioxane/Water | Reaction medium |

Synthesis of 4-Arylthiophene-2-carbaldehydes (from 4-bromothiophene-2-carbaldehyde, implying similar reactivity for the 2-bromo-3-carbaldehyde isomer)

The synthesis of aryl-substituted thiophene carbaldehydes is effectively achieved through palladium-catalyzed cross-coupling reactions. The reactivity of this compound can be inferred from analogous reactions, such as the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. nih.govnih.gov These reactions are well-established for creating aryl-substituted thiophenes and have become a fundamental method for synthetic organic chemists. nih.govresearchgate.net

In a typical procedure, 4-bromothiophene-2-carbaldehyde is coupled with an equimolar amount of an arylboronic acid or its pinacol (B44631) ester. nih.govnih.gov The reaction is generally catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (K₃PO₄). nih.gov A solvent system of toluene and water is often employed, with reactions proceeding under thermal conditions to yield the corresponding 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. nih.gov While the 3-arylations of 3-bromothiophene-2-carbaldehyde derivatives have been less explored, the efficiency of palladium-catalyzed Suzuki reactions for other isomers is well-documented. researchgate.net The inherent reactivity of the C-Br bond in bromothiophenes suggests that this compound would undergo similar transformations, making it a valuable building block for diverse thiophene derivatives.

Table 1: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters nih.gov

| Arylboronic Acid/Ester Partner | Product | Yield (%) |

|---|---|---|

| Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | Good |

| p-Tolylphenylboronic acid | p-Tolylphenyl-thiophene-2-carbaldehyde | Not specified |

| 3-Trifluoromethylbenzonitrile boronic acid | 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Not specified |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the analogous reactivity, this compound and its isomer, 3-bromothiophene-2-carbaldehyde, are direct substrates for various palladium-catalyzed cross-coupling reactions. The Suzuki reaction, in particular, has been successfully employed for the C-C bond formation at the bromine-bearing carbon. researchgate.net

Research has demonstrated the synthesis of 3-aryl-thiophene-2-carbaldehydes by reacting 3-bromothiophene-2-carbaldehyde with substituted phenylboronic acids. researchgate.net These reactions are efficiently mediated by tetrakis(triphenylphosphine)palladium(0) and result in excellent yields of the desired coupled products. researchgate.net This methodology provides a direct route to functionalized thiophenes that can serve as intermediates for more complex molecules. researchgate.net The resulting 3-aryl-thiophene-2-carbaldehydes can, for instance, undergo subsequent condensation reactions with various ketones to form thiophene-based chalcones. researchgate.net

Studies on related di-substituted thiophenes, such as 2,3-dibromothiophene, show that palladium-catalyzed Suzuki coupling occurs regioselectively at the C2 position. researchgate.net Following this initial coupling, further functionalization at the C3 position can be achieved through other cross-coupling methods, like the Stille reaction, to produce 2,3-disubstituted thiophenes. researchgate.net This stepwise, regioselective approach underscores the versatility of palladium catalysis in elaborating the thiophene core, a strategy that is directly applicable to this compound.

Table 2: Synthesis of 3-Aryl-thiophene-2-carbaldehydes via Suzuki Coupling researchgate.net

| Reactants | Catalyst | Product |

|---|

Challenges and Advancements in Regioselective Cross-Coupling

While palladium-catalyzed cross-coupling is a powerful tool, achieving regioselectivity in poly-functionalized or poly-halogenated thiophenes presents significant challenges. nih.gov A common side reaction is dehalogenation, where a bromine atom is replaced by a hydrogen atom, particularly when using aqueous conditions. nih.gov For substrates with multiple bromine atoms, controlling which position reacts is crucial for synthesizing the desired isomer.

Advancements in this area have focused on leveraging the inherent electronic differences between the halogenated sites on the thiophene ring. nih.gov For instance, in 2,3-dibromothiophene, the bromine at the C2 position is more reactive towards palladium(0)-catalyzed Suzuki cross-coupling than the bromine at the C3 position. researchgate.net This difference in reactivity allows for selective mono-functionalization at the C2 position. This predictable regioselectivity is a key advantage when designing synthetic routes for specifically substituted thiophenes. nih.gov

To overcome challenges of selectivity in more complex systems, alternative strategies have been developed. One notable advancement is the use of chemo- and regioselective lithium/bromine exchange reactions. mdpi.com This method, often performed at low temperatures, allows for the precise replacement of a specific bromine atom with lithium, which can then be trapped with an electrophile. For example, a multi-step synthesis starting from 2,3,5-tribromothiophene (B1329576) utilizes sequential, selective bromine/lithium exchanges to build a multi-functionalized thiophene with high precision, demonstrating a powerful protocol for creating complex thiophene derivatives that might be difficult to access through direct cross-coupling alone. mdpi.com

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Bromothiophene-3-carbaldehyde, ¹H and ¹³C NMR spectroscopy provide definitive information about the arrangement of atoms and the electronic environment within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three different types of protons in the molecule: the aldehydic proton and the two protons on the thiophene (B33073) ring.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

Thiophene Ring Protons (H-4 and H-5): The two protons on the thiophene ring are chemically non-equivalent and are expected to appear as two distinct doublets. The proton at the 5-position (H-5) typically resonates at a lower field than the proton at the 4-position (H-4) due to the influence of the adjacent sulfur atom and the bromine atom. These two protons will exhibit coupling to each other, resulting in a characteristic doublet for each signal with a typical coupling constant (³JHH) of approximately 5-6 Hz.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) | N/A |

| H-5 | 7.5 - 8.0 | Doublet (d) | ~5-6 |

| H-4 | 7.0 - 7.5 | Doublet (d) | ~5-6 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to each of the five carbon atoms.

Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded and will appear furthest downfield, typically in the range of δ 180-190 ppm.

Thiophene Ring Carbons:

The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift around δ 115-125 ppm.

The carbon atom bearing the aldehyde group (C-3) would likely appear in the region of δ 140-150 ppm.

The remaining two carbons of the thiophene ring (C-4 and C-5) are expected to resonate between δ 125 and 140 ppm.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 190 |

| C-3 | 140 - 150 |

| C-5 | 130 - 140 |

| C-4 | 125 - 135 |

| C-2 | 115 - 125 |

Note: The assignments are predictive and can be definitively confirmed by advanced 2D NMR techniques.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electron Ionization (EI), is critical for confirming the elemental formula of this compound. The calculated exact mass of the compound (C₅H₃BrOS) is 189.90880 Da nih.gov. HRMS analysis would be expected to yield a molecular ion peak (M⁺) that matches this value with high accuracy (typically within a few parts per million).

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion:

An [M]⁺ peak corresponding to the molecule containing the ⁷⁹Br isotope.

An [M+2]⁺ peak of nearly equal intensity corresponding to the molecule containing the ⁸¹Br isotope.

This characteristic isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₅H₃⁷⁹BrOS | 189.90880 |

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the molecular structure, stability, and electronic properties, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), could be employed to predict a variety of properties. cookechem.com

Geometric Optimization: DFT can be used to calculate the most stable three-dimensional conformation of the molecule, providing optimized bond lengths and angles. For instance, studies on similar bromothiophene derivatives have shown good agreement between DFT-calculated geometries and experimental data from X-ray crystallography.

Spectroscopic Prediction: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C) can be calculated. These predicted spectra are invaluable for aiding in the assignment of experimental spectra.

Electronic Properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and electronic properties of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule, offering insights into its reactivity.

While specific DFT studies dedicated solely to this compound are not widely reported, the application of these methods to closely related thiophene derivatives has proven to be a robust tool for understanding their physicochemical properties. cookechem.comresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. Due to the rotation around single bonds, molecules can exist in various conformations. For this compound, the primary focus of such an analysis would be the rotation of the carbaldehyde group relative to the thiophene ring.

By calculating the energy of the molecule as a function of the dihedral angle of the rotating bond, an energy landscape can be generated. This landscape reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Despite the utility of this analysis for understanding molecular structure and dynamics, dedicated research on the conformational analysis and energy landscapes of this compound has not been identified in the available literature.

Applications of 2 Bromothiophene 3 Carbaldehyde in Materials Science

Precursor for Advanced Organic Materials

The functional groups of 2-bromothiophene-3-carbaldehyde serve as handles for chemists to build elaborate molecular architectures. The aldehyde group is amenable to condensation and olefination reactions, while the bromo group allows for the introduction of various substituents through cross-coupling reactions. This dual reactivity is instrumental in the synthesis of materials for conductive polymers, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.

While direct polymerization of this compound is not a common route to conductive polymers, it serves as a critical starting material for the synthesis of monomers that can be polymerized. Thienothiophene derivatives, which can be synthesized from this compound, are widely used as building blocks for conductive polymers. For instance, the electropolymerization of 3,6-dimethoxy-thieno[3,2-b]thiophene leads to a conjugated polymer with electronic and physical properties comparable to the widely used PEDOT. ossila.com The functionalization of the thienothiophene core, which can be directed by the initial substitution pattern of precursors like this compound, allows for the fine-tuning of the resulting polymer's conductivity, solubility, and processability.

In the realm of organic light-emitting diodes (OLEDs), thieno[3,2-b]thiophene-based materials have emerged as promising candidates for emissive and charge-transporting layers. beilstein-journals.org These materials are valued for their high charge carrier mobility and excellent thermal and photochemical stability. This compound can be a key precursor in the multi-step synthesis of complex donor-π-acceptor (D–π–A) fluorophores used in OLEDs. For example, a D–π–A type fluorophore, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) (TT) core, has been synthesized and shown to be an efficient emitter in OLEDs. beilstein-journals.org The synthesis of such complex molecules often begins with the construction of the central thienothiophene core, a process where this compound can be a valuable starting point.

A series of green dopants for OLEDs based on 2,3-disubstituted bithiophene derivatives have also been synthesized, demonstrating the versatility of thiophene-based building blocks in this application. researchgate.net

Organic field-effect transistors (OFETs) are a cornerstone of modern organic electronics, and their performance is highly dependent on the semiconductor material used. Thienoacenes and dithienothiophenes (DTTs) are classes of organic semiconductors that have demonstrated excellent performance in OFETs, with high charge carrier mobilities and on/off ratios. nih.govresearchgate.net The synthesis of these complex fused-ring systems often relies on the strategic use of functionalized thiophene (B33073) precursors.

This compound can be envisioned as a key starting material for the synthesis of thienothiophene and dithienothiophene cores. These cores can then be further functionalized to create advanced semiconductors for OFETs. For instance, derivatives of dithieno[3,2-b:2',3'-d]thiophene have been shown to self-organize into single-crystal microribbons, leading to OFETs with impressive carrier mobilities. researchgate.net Similarly, benzothieno[2,3-b]thiophene (BTT) derivatives have been synthesized and used as the active layer in high-performance OFETs. rsc.org The construction of these molecular systems can be traced back to the fundamental chemistry of substituted thiophenes.

| OFET Performance of Selected Thiophene-Based Materials | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Dithieno[3,2-b:2',3'-d]thiophene derivative | up to 10.2 | ~10⁷ | researchgate.net |

| Benzothieno[2,3-b]thiophene derivative | 0.46 | >10⁷ | rsc.org |

| Thiophene-containing compound 3 | 0.31 | - | nih.gov |

| Tetracene analogue 4 | 0.1 | - | nih.gov |

| Thiophene-only compound 5 | 0.045 | - | nih.gov |

| Isomer 7 | 0.12 | - | nih.gov |

This table presents data for various thiophene-based semiconductors to illustrate the performance achievable with materials derived from thiophene precursors.

The development of efficient organic solar cells relies on the design of novel electron donor and acceptor materials that can effectively absorb sunlight and separate charges. Thienothiophene-based molecules and polymers have been extensively investigated for their potential in organic photovoltaics (OPV). ossila.com Their tunable electronic properties and broad absorption spectra make them suitable for use in the active layer of solar cells.

This compound can serve as a precursor to the thienothiophene building blocks that are subsequently incorporated into larger conjugated molecules or polymers for OPV applications. For example, polymers based on thieno[3,2-b]thiophene have been used in bulk heterojunction solar cells. The ability to functionalize the thienothiophene unit, a process that can be initiated from precursors like this compound, is crucial for optimizing the energy levels and morphology of the active layer in these devices.

Role in Conjugated Systems and Polymers

The fundamental importance of this compound in materials science stems from its role as a precursor in the synthesis of conjugated systems, particularly fused thiophene rings like thienothiophenes. These conjugated systems form the backbone of a wide array of functional organic materials.

Thienothiophenes, which consist of two fused thiophene rings, are key intermediates in the synthesis of many of the advanced materials discussed above. There are several synthetic routes to thienothiophenes, and many of them utilize substituted thiophenes as starting materials. encyclopedia.pubacs.org

A plausible synthetic pathway to a thieno[3,2-b]thiophene derivative starting from this compound could involve a multi-step sequence. For instance, the aldehyde group could first be protected, followed by a reaction at the bromine-substituted position to introduce a sulfur-containing side chain. Subsequent deprotection of the aldehyde and an intramolecular cyclization reaction would then lead to the formation of the fused thienothiophene ring system. While specific literature detailing this exact transformation from this compound is not prevalent, the general synthetic strategies for thienothiophenes strongly support its potential as a key precursor. encyclopedia.pubacs.org For example, a known method involves the conversion of a thiophene-3-carbaldehyde to an acetal, followed by lithiation, reaction with sulfur, and subsequent cyclization to form the thieno[2,3-b]thiophene (B1266192) scaffold. encyclopedia.pub A similar strategy could be adapted for this compound.

Functionalization for Specific Material Properties

The strategic functionalization of this compound is a key step in tailoring the properties of materials for specific applications in materials science. The presence of both a reactive aldehyde group and a bromine atom on the thiophene ring allows for a variety of chemical modifications. These modifications can be used to tune the electronic, optical, and physical properties of the resulting materials, making them suitable for use in a range of advanced applications, including organic electronics.

The aldehyde group (-CHO) provides a versatile handle for post-polymerization modification. For instance, it can be converted to other functional groups or used in condensation reactions to create more complex molecular architectures. This allows for the introduction of specific functionalities that can enhance properties such as solubility, processability, and interfacial adhesion. Research has shown that introducing an aldehyde functionality into thiophene-based semiconducting polymers can improve their adhesion to substrates like indium tin oxide (ITO), which is crucial for the performance of electronic devices. researchgate.net

The bromine atom is also a critical functional group, primarily utilized for cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions are instrumental in building conjugated polymer backbones, which are the foundation of many organic electronic materials. By carefully selecting the coupling partners, the electronic properties of the resulting polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely controlled. This tuning of the electronic band gap is essential for optimizing the performance of devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

Detailed research findings have demonstrated the impact of functionalization on the properties of materials derived from similar thiophene-based compounds. For example, the introduction of electron-withdrawing groups can lower both the HOMO and LUMO energy levels, which can be beneficial for applications in electrochromic devices. rsc.orgbangor.ac.uk Conversely, the incorporation of electron-donating moieties can raise the HOMO level, a strategy often employed in the design of donor materials for OSCs.

The following table summarizes research findings on the functionalization of thiophene-based materials, illustrating the effect of different functional groups on material properties.

| Functionalization Strategy | Resulting Material/Derivative | Key Research Finding | Intended Application |

| Introduction of an aldehyde group to a thiophene-based polymer | Aldehyde-functionalized semiconducting polymer | Improved adhesion to indium tin oxide (ITO) substrates. researchgate.net | Conductive electrodes, bioelectronics |

| Knoevenagel condensation of 2,5-dibromothiophene-3-carbaldehyde (B72984) with 2-oxindole derivatives | π-conjugated polymers with indolin-2-one side chains | Creation of wide bandgap donor polymers for non-fullerene acceptor-based OSCs. researchgate.net | Organic solar cells (OSCs) |

| Functionalization of thieno[3,2-b]thiophene with electron-withdrawing side groups | Electroactive conjugated polymers | Decreased HOMO and LUMO energy levels, and a contracted band gap. rsc.orgbangor.ac.uk | Electrochromic devices |

| Incorporation of triphenylamine (B166846) into dithienothiophene-based polymers | Branched copolymers with high molecular weights | Significant increase in redox stability. nih.gov | High-performance electrochromic polymers |

| Functionalization of poly(3,4-ethylenedioxy bithiophene) with alkyl side chains | PEDT derivatives | Enhanced electrical conductivity with a nearly invariable Seebeck coefficient, leading to an improved thermoelectric power factor. nih.gov | Thermoelectric materials |

These examples highlight the versatility of functionalizing thiophene-based building blocks like this compound to achieve materials with tailored properties for advanced technological applications. The ability to systematically modify the chemical structure provides a powerful tool for the rational design of next-generation organic materials.

Applications of 2 Bromothiophene 3 Carbaldehyde in Medicinal Chemistry and Biological Sciences

Building Block for Bioactive Compounds and Drug Discovery

The presence of reactive sites on 2-bromothiophene-3-carbaldehyde makes it a valuable starting material for the synthesis of more complex molecules. The aldehyde group can readily participate in condensation reactions, while the bromo substituent opens up possibilities for cross-coupling reactions, enabling the introduction of various aryl or alkyl groups. This dual reactivity is instrumental in building a library of derivatives for drug discovery programs.

Synthesis of Chalcone (B49325) Derivatives with Biological Activity

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a class of compounds that has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. nih.govresearchgate.netacs.org The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). nih.govamazonaws.com

While direct synthesis of chalcones from this compound is not extensively documented in the reviewed literature, the synthesis of analogous chalcones from thiophene-3-carbaldehyde has been reported. nih.gov In a typical procedure, thiophene-3-carbaldehyde is reacted with a substituted acetophenone in the presence of a base like potassium hydroxide (B78521) in an ethanol (B145695) solution. nih.gov This methodology suggests that this compound could similarly be employed to produce a series of novel chalcone derivatives. The resulting chalcones, incorporating the 2-bromothiophene (B119243) moiety, would be valuable candidates for biological screening, given that thiophene-containing chalcones are known to exhibit a range of pharmacological properties. amazonaws.comresearchgate.net

Development of Novel Drugs Targeting Specific Biological Pathways

The thiophene (B33073) nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for the benzene (B151609) ring, coupled with its unique electronic properties, makes it an attractive component in the design of new therapeutic agents. Derivatives of this compound can be designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating their activity and influencing disease pathways.

The versatility of the this compound core allows for the strategic introduction of various pharmacophores to optimize binding affinity and selectivity for a given target. For instance, the aldehyde functionality can be converted into other functional groups like imines, oximes, or hydrazones, each offering different hydrogen bonding and lipophilic characteristics. Furthermore, the bromine atom can be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce a wide array of substituents that can probe the binding pockets of target proteins. This synthetic flexibility is crucial for the iterative process of drug design and lead optimization.

Derivatization for Biological Evaluation

The modification of the this compound structure has led to the discovery of derivatives with promising biological activities, including antibacterial, antitumor, and anti-inflammatory properties.

Antibacterial Properties of Derivatives

The emergence of drug-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area. nih.govnih.govfrontiersin.org For example, chalcones derived from thiophene-2-carbaldehyde (B41791) have been synthesized and evaluated for their antibacterial activity against E. coli, with some compounds showing excellent to moderate activity. amazonaws.com The study highlighted that the nature of the substituent on the chalcone framework plays a crucial role in its antibacterial potency. amazonaws.com

Furthermore, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to possess outstanding antibacterial action against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov Another study focused on thiophene derivatives that exhibited activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.org These findings suggest that the this compound scaffold is a promising starting point for the development of novel antibacterial agents.

Below is a table summarizing the antibacterial activity of some thiophene derivatives, indicating the potential for derivatives of this compound.

| Compound Class | Test Organism | Activity | Reference |

| Chalcones from thiophene-2-carbaldehyde | E. coli | Excellent to moderate | amazonaws.com |

| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | Outstanding (MIC 3.125 mg/mL) | nih.gov |

| Thiophene benzamide (B126) derivatives | A. baumannii, E. coli | MICs ranging from 16 to 64 mg/L | frontiersin.org |

MIC: Minimum Inhibitory Concentration

Antitumor/Anticancer Activities of Derivatives

The search for novel and more effective anticancer agents is a continuous effort in medicinal chemistry. Thiophene-containing compounds have demonstrated significant potential as antitumor agents. researchgate.netnih.gov A study on chalcones derived from the isomeric 3-bromothiophene-2-carbaldehyde revealed that some of these compounds exhibited superior anticancer activity against human colon cancer cell lines (HCT-15) compared to the reference drug doxorubicin. researchgate.net One particular derivative showed an IC50 value of 21 µg/mL. researchgate.net

The mechanism of action for many antitumor compounds involves the inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, some anthra[2,3-b]furan-3-carboxamides, which can be conceptually related to fused thiophene systems, have been shown to inhibit topoisomerase 1 and induce oxidative stress and apoptosis in cancer cells. nih.gov These findings underscore the potential of developing potent anticancer agents from this compound.

The following table presents data on the anticancer activity of some thiophene-related derivatives.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcones | HCT-15 (human colon cancer) | 21 µg/mL (most active compound) | researchgate.net |

| Anthra[2,3-b]furan-3-carboxamides | Mammalian tumor cell lines | Submicromolar to low micromolar concentrations | nih.gov |

IC50: The half maximal inhibitory concentration

Anti-inflammatory and Antioxidant Activities of Derivatives

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Therefore, compounds with both anti-inflammatory and antioxidant properties are of great interest. Chalcone derivatives are known to possess these activities. mdpi.com For instance, certain chalcones have been evaluated for their free-radical scavenging activity and their ability to suppress the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com

While specific studies on the anti-inflammatory and antioxidant activities of derivatives of this compound are limited in the reviewed literature, the known properties of chalcones and other related heterocyclic compounds suggest that this is a promising area for future research. nih.govmdpi.comnih.gov The synthesis of a library of derivatives from this compound and their subsequent evaluation in relevant biological assays could lead to the identification of novel anti-inflammatory and antioxidant agents.

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, research is increasingly focused on developing sustainable methods for the synthesis of 2-bromothiophene-3-carbaldehyde and its derivatives. Traditional synthetic routes often involve harsh reagents and generate significant waste. The principles of green chemistry are now guiding the exploration of alternative pathways that are more atom-economical and utilize less hazardous substances. nih.gov

One promising approach is the use of palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives in water, which serves as a green reaction medium. unito.it This method avoids the need for pre-functionalized organometallic reagents, simplifying the synthesis and reducing waste. unito.it Researchers are also investigating the use of industrial wastewater as a solvent for these reactions, further enhancing the sustainability of the process. unito.it The development of catalytic systems that can operate under milder conditions and with lower catalyst loadings is a key area of ongoing research.

Table 1: Green Chemistry Approaches in Thiophene Derivative Synthesis

| Approach | Description | Potential Benefits |

| Aqueous Media Synthesis | Utilizing water as the primary solvent for reactions. unito.it | Reduces reliance on volatile organic compounds (VOCs), is non-toxic, and readily available. |

| Direct C-H Arylation | Catalytically activating a C-H bond directly for coupling reactions. unito.it | Increases atom economy by eliminating the need for pre-functionalization steps. unito.it |

| Wastewater Repurposing | Using low-purity industrial wastewater as a reaction medium. unito.it | Offers a virtuous cycle of waste utilization and reduces the consumption of fresh water. unito.it |

| Energy-Efficient Reactions | Optimizing reaction conditions to reduce energy consumption, such as lowering reaction temperatures and times. unito.it | Decreases the overall environmental footprint and operational costs of the synthesis. |

Integration into Complex Molecular Architectures

This compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly fused heterocyclic systems and polycyclic aromatic hydrocarbons. biosynth.comchemrxiv.org Its aldehyde and bromo functionalities provide orthogonal handles for sequential reactions, enabling the construction of intricate molecular frameworks.

A notable application is in the synthesis of naphtho[2,3-b]thiophene (B1219671) derivatives, which are of interest for their potential use in molecular electronics. chemrxiv.org The synthesis often involves a Bradsher cyclization, and recent research has focused on developing more efficient and milder routes to the necessary precursors. chemrxiv.org Furthermore, the ability to functionalize the 3-position of the naphthothiophene scaffold, which was previously challenging, has been demonstrated through lithium-halogen exchange reactions, opening up new avenues for creating novel derivatives. chemrxiv.org This versatile building block is also utilized in the synthesis of multi-functionalized thiophenes through chemo- and regioselective Br/Li exchange reactions. mdpi.com

Exploration of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is focused on creating catalysts that can achieve high selectivity and efficiency in various transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form C-C bonds by coupling the bromo-substituted position with various arylboronic acids. researchgate.netmdpi.com This allows for the synthesis of a diverse range of 3-arylthiophene-2-carbaldehydes, which are precursors to biologically active molecules. researchgate.netmdpi.com The efficiency of these reactions is highly dependent on the palladium catalyst and the reaction conditions.

Future research will likely focus on:

Developing more active and stable palladium catalysts.

Exploring the use of other transition metals as catalysts.

Investigating catalytic asymmetric functionalization to produce chiral thiophene derivatives, which are of significant interest in medicinal chemistry. rsc.org

Advanced Theoretical Modeling for Predictive Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide valuable insights into its reactivity, electronic properties, and the mechanisms of its reactions.

By employing quantum chemical calculations, researchers can:

Predict the most likely sites for electrophilic and nucleophilic attack.

Model the transition states of reactions to understand and optimize reaction pathways.

Design new derivatives with specific electronic and optical properties for applications in materials science.

These predictive capabilities can significantly accelerate the discovery and development of new molecules and materials derived from this compound, reducing the need for extensive trial-and-error experimentation.

Biomedical and Optoelectronic Innovations

The derivatives of this compound are showing immense promise in both biomedical and optoelectronic applications. The thiophene core is a key structural motif in many pharmaceuticals and functional organic materials.

In the biomedical field, thiophene-containing compounds have been investigated for a range of biological activities. For instance, novel 3-arylthiophene-2-carbaldehydes and their chalcone (B49325) derivatives have been synthesized and evaluated for their anti-cancer properties. researchgate.net Additionally, thiophene carboxamide scaffolds are being explored for their antiproliferative effects. mdpi.comresearchgate.net

In the realm of optoelectronics, the incorporation of the this compound moiety into conjugated polymers is a key strategy for developing new materials for organic solar cells and light-emitting diodes. biosynth.commdpi.com The ability to tune the electronic properties of these polymers by modifying the side chains and the substitution pattern on the thiophene ring is a significant advantage. mdpi.com Research is focused on designing and synthesizing novel copolymers to enhance power conversion efficiencies in polymer solar cells. mdpi.com

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 2-Bromothiophene-3-carbaldehyde, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves bromination of thiophene-3-carbaldehyde derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-bromination).

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the 2-position .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .

- First Aid : For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in amber glass vials at 2–8°C to prevent degradation and bromine loss .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination (e.g., absence of 3-bromo byproducts) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₅H₃BrOS: ~190.95 g/mol) and isotopic patterns for bromine .

- FT-IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br) confirm functional groups .

Q. How can researchers mitigate decomposition risks during purification of this compound?

- Methodological Answer :

- Low-Temperature Techniques : Perform rotary evaporation under reduced pressure at ≤30°C to prevent thermal degradation.

- Inert Atmosphere : Use argon/nitrogen during solvent removal to avoid oxidation .

- Purity Assessment : Monitor via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence the reactivity of thiophene-3-carbaldehyde derivatives in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-bromo group creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos) or elevated temperatures .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the thiophene ring, requiring stronger bases (e.g., Cs₂CO₃) for nucleophilic substitutions .

- Case Study : In multicomponent reactions, this compound failed to form products due to competing side reactions; substituting with non-halogenated analogues improved yields .

Q. How should researchers address contradictions in reported reaction outcomes involving this compound (e.g., failed multicomponent reactions)?

- Methodological Answer :

- Systematic Screening : Vary catalysts (e.g., Ru photocatalysts vs. Pd), solvents (polar vs. nonpolar), and temperatures .

- In Situ Monitoring : Use techniques like ReactIR to detect intermediates and identify reaction bottlenecks.

- Computational Modeling : DFT calculations can predict electronic barriers or steric clashes impeding reactivity .

Q. What strategies optimize the stability of this compound during long-term storage or under reactive conditions?

- Methodological Answer :

- Additive Stabilization : Add 1% hydroquinone to inhibit radical-mediated decomposition.

- Lyophilization : For aqueous suspensions, lyophilize and store under vacuum to prevent hydrolysis .

- Reaction Solvent Compatibility : Avoid protic solvents (e.g., MeOH) that may displace bromine; use THF or DCM instead .

Q. How can this compound be utilized in the synthesis of bioactive heterocycles or pharmaceutical intermediates?

- Methodological Answer :

- Knoevenagel Condensation : React with malononitrile to form α,β-unsaturated nitriles for anticancer agent precursors .

- Pd-Catalyzed Cyclization : Couple with arylboronic acids to construct thieno[3,2-b]pyridines, potential kinase inhibitors .

- Schiff Base Formation : Condense with amines to generate imines for antimicrobial screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。